

# A Technical Guide to the Natural Sources and Biosynthesis of Shikonin Compounds

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### **Abstract**

Shikonin and its derivatives are a class of potent bioactive naphthoquinones, renowned for their striking red-purple color and a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the natural sources of shikonin compounds, delving into the intricate details of their biosynthesis. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and application of these promising natural products.

### **Natural Sources of Shikonin and its Derivatives**

Shikonin and its enantiomer, alkannin, are predominantly found in the roots of various plant species belonging to the Boraginaceae family.[1][4] These compounds are typically sequestered in the outer layers of the root, giving them a characteristic reddish-purple appearance. The primary genera known to produce shikonin and its derivatives include Lithospermum, Arnebia, Alkanna, Echium, Onosma, and Cynoglossum.[1]

Lithospermum erythrorhizon, commonly known as red gromwell or Zicao, is one of the most well-studied and commercially utilized sources of shikonin.[1][2] Other notable producer species include Arnebia euchroma (Royle) Johnst., Alkanna tinctoria (L.) Tausch, and various



Echium species.[1][3][4] The specific profile and concentration of shikonin derivatives can vary significantly between species and even within the same species due to genetic and environmental factors.[5]

## Quantitative Analysis of Shikonin and its Derivatives

The concentration of shikonin and its various acylated derivatives, such as acetylshikonin, isobutyrylshikonin, and  $\beta$ , $\beta$ -dimethylacrylshikonin, differs among plant sources. The following tables summarize quantitative data from various studies, providing a comparative look at the shikonin content in different species and under various extraction conditions.

Table 1: Shikonin and Derivative Content in Various Boraginaceae Species



Plant Species	Plant Part	Compound(s)	Content/Yield	Reference
Lithospermum erythrorhizon	Dried Roots	Shikonin	2% yield	[3]
Lithospermum erythrorhizon	2-year-old Root	Acetylshikonin	0.56%	[6][7]
Arnebia euchroma	Roots	Shikonin	1.26% yield (ultrasound- assisted extraction)	[1][3]
Arnebia euchroma	Roots	Shikonin & Derivatives	90-97% recovery (ultrasound- assisted ionic liquid extraction)	[1][3]
Alkanna tinctoria	Roots	Shikonin	72% recovery (solid-phase extraction)	[3]
Onosma bulbotrichom	Callus Culture	Shikonin	2.6 times higher than intact root	[8]
Echium italicum L.	Roots	Shikonin Derivatives	Highest among four tested Echium species	[9]

Table 2: IC50 Values of Shikonin Derivatives Against HT29 Human Colon Cancer Cells

Compound	IC50 at 24h (μM)	IC50 at 48h (µM)	Reference
Deoxyshikonin	31.00 ± 0.78	10.97 ± 1.23	[10]

## **Biosynthesis of Shikonin**

The biosynthesis of shikonin is a complex process that involves the convergence of two major metabolic pathways: the phenylpropanoid pathway and the mevalonate (MVA) pathway.[1][2]



The entire process is tightly regulated and compartmentalized within the plant cell, with the final steps of shikonin accumulation occurring in the root epidermis.[11]

The biosynthesis commences with two primary precursors: p-hydroxybenzoic acid (PHB), derived from the amino acid L-phenylalanine via the phenylpropanoid pathway, and geranyl pyrophosphate (GPP), synthesized through the MVA pathway.[1][2]

The key steps in the shikonin biosynthetic pathway are as follows:

- Formation of 3-Geranyl-4-hydroxybenzoate (GBA): The first committed step is the
  prenylation of PHB with GPP, catalyzed by the enzyme phydroxybenzoate:geranyltransferase (PGT). This reaction takes place on the endoplasmic
  reticulum.[12]
- Hydroxylation and Cyclization: GBA undergoes a series of hydroxylation and cyclization reactions to form the characteristic naphthoquinone skeleton. This part of the pathway is not yet fully elucidated but is known to involve several cytochrome P450 monooxygenases.
- Formation of Deoxyshikonin: The intermediate, geranylhydroquinone, is hydroxylated and cyclized to form deoxyshikonin. Recent research has identified a polyphenol oxidase (PPO) as a key enzyme in the formation of the naphthalene ring.[13]
- Final Hydroxylation to Shikonin: The final step is the hydroxylation of deoxyshikonin to form shikonin. This reaction is catalyzed by deoxyshikonin hydroxylases (DSHs), which are also cytochrome P450 enzymes.[1]
- Acylation of Shikonin: The hydroxyl group of the shikonin side chain can be acylated to form various derivatives. This is carried out by specific acyltransferases, such as shikonin Oacyltransferase (LeSAT1) and alkannin O-acyltransferase (LeAAT1) in L. erythrorhizon.[14]

Below is a diagram illustrating the shikonin biosynthesis pathway.

Caption: The biosynthetic pathway of shikonin, starting from precursors from the phenylpropanoid and mevalonate pathways.

## **Experimental Protocols**



This section provides detailed methodologies for key experiments related to the study of shikonin compounds.

### **Extraction of Shikonin from Plant Material**

Several methods can be employed for the extraction of shikonin from dried plant roots. The choice of method depends on the desired scale, purity, and available equipment.

#### A. Solvent Extraction (Soxhlet)

 Preparation of Plant Material: Dry the roots of the shikonin-producing plant (e.g., Lithospermum erythrorhizon) at a temperature not exceeding 40°C to prevent degradation of the target compounds. Grind the dried roots into a fine powder to increase the surface area for extraction.

#### Soxhlet Extraction:

- Place a known quantity of the powdered root material into a thimble.
- Place the thimble into the main chamber of the Soxhlet extractor.
- Fill a round-bottom flask with a suitable non-polar solvent such as n-hexane or petroleum ether.
- Assemble the Soxhlet apparatus and heat the solvent. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble containing the plant material.
- The chamber containing the thimble will slowly fill with the warm solvent. When the chamber is almost full, it will be emptied by a siphon side arm, with the solvent and extracted compounds returning to the round-bottom flask.
- This cycle is repeated multiple times for several hours to ensure complete extraction.
- Solvent Evaporation: After extraction, the solvent in the round-bottom flask, now containing
  the shikonin derivatives, is evaporated under reduced pressure using a rotary evaporator to
  yield the crude extract.

### B. Ultrasound-Assisted Extraction (UAE)



- Preparation of Plant Material: Prepare the dried and powdered root material as described for solvent extraction.
- Extraction:
  - Place a known amount of the powdered material into an extraction vessel.
  - Add a suitable solvent (e.g., ethanol) at a specific liquid-to-solid ratio (e.g., 11:1 mL/g).[1]
  - Place the vessel in an ultrasonic bath or use an ultrasonic probe.
  - Apply ultrasonic waves at a specific power (e.g., 93 W) and temperature (e.g., 39°C) for a defined period (e.g., 87 minutes).[1][3]
- Separation and Concentration: After extraction, separate the liquid extract from the solid
  plant residue by filtration or centrifugation. Evaporate the solvent from the extract to obtain
  the shikonin compounds.

# Quantification of Shikonin by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantitative analysis of shikonin and its derivatives.

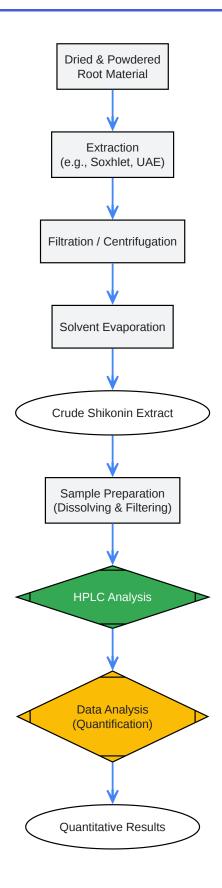
- Preparation of Standard Solutions:
  - Prepare a stock solution of a known concentration of shikonin standard in a suitable solvent (e.g., methanol or acetonitrile).
  - From the stock solution, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.
- Preparation of Sample Solutions:
  - Accurately weigh the crude extract obtained from the extraction process.



- Dissolve the extract in a known volume of the mobile phase or a suitable solvent to obtain a sample solution of a known concentration.
- Filter the sample solution through a 0.45 μm syringe filter before injection into the HPLC system.
- Chromatographic Conditions:
  - Column: A C18 reversed-phase column is typically used (e.g., 150 mm x 4.6 mm, 5 μm particle size).[15]
  - Mobile Phase: An isocratic or gradient elution can be used. A common isocratic mobile phase is a mixture of acetonitrile and 0.1 M acetic acid (e.g., 70:30, v/v).[15]
  - Flow Rate: A typical flow rate is 1 mL/min.[15]
  - Detection: Shikonin and its derivatives have a characteristic red-purple color and can be detected by a UV-Vis detector at their maximum absorbance wavelength, which is around 520 nm.[15]
  - Injection Volume: Typically 10-20 μL.
- Data Analysis:
  - Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
  - Inject the sample solutions and determine the peak areas of shikonin and its derivatives.
  - Calculate the concentration of each compound in the sample using the regression equation from the calibration curve.

Below is a diagram illustrating a general workflow for the extraction and analysis of shikonin.





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Caption: A generalized experimental workflow for the extraction and quantitative analysis of shikonin from plant roots.

# Establishment of Lithospermum erythrorhizon Hairy Root Cultures

Hairy root cultures provide a valuable in vitro system for studying shikonin biosynthesis and for the production of these compounds in a controlled environment.

- Establishment of Axenic Shoots:
  - Surface sterilize the seeds of L. erythrorhizon.
  - Germinate the seeds on a sterile, hormone-free Murashige and Skoog (MS) medium.
  - Maintain the resulting shoots under sterile conditions.
- Infection with Agrobacterium rhizogenes:
  - Culture a suitable strain of A. rhizogenes (e.g., ATCC 15834) in a liquid medium until it reaches the logarithmic growth phase.
  - Harvest and resuspend the bacteria in a liquid co-cultivation medium.
  - Excise explants (e.g., leaves or stems) from the axenic shoots and immerse them in the bacterial suspension for a short period (e.g., 10 minutes).[16]
- Co-cultivation:
  - Blot the infected explants on sterile filter paper to remove excess bacteria.
  - Place the explants on a solid co-cultivation medium.
  - Incubate in the dark at approximately 25°C for 2-3 days.[16]
- Induction and Selection of Hairy Roots:



- Transfer the explants to a root induction medium containing an antibiotic (e.g., cefotaxime)
   to eliminate the A. rhizogenes.
- Subculture the explants on fresh medium periodically. Hairy roots will typically emerge from the wound sites of the explants within a few weeks.
- Establishment of Hairy Root Lines:
  - Excise the individual hairy roots and transfer them to a fresh solid or liquid medium to establish independent hairy root lines.
  - For shikonin production, transfer the hairy roots to a production medium such as M9 medium.[17]

# CRISPR/Cas9-mediated Gene Editing in Lithospermum erythrorhizon

The CRISPR/Cas9 system can be used to functionally characterize genes in the shikonin biosynthesis pathway by creating targeted knockouts.

- Design and Construction of gRNA Cassettes:
  - Identify the target gene of interest in the shikonin biosynthetic pathway.
  - Design one or more guide RNAs (gRNAs) that specifically target the gene.
  - Synthesize and clone the gRNA sequences into a suitable plant expression vector that also contains the Cas9 nuclease gene.
- Transformation of Agrobacterium rhizogenes:
  - Introduce the CRISPR/Cas9 construct into a competent A. rhizogenes strain by electroporation or heat shock.
- Transformation of Lithospermum erythrorhizon:
  - Use the transformed A. rhizogenes to infect L. erythrorhizon explants and induce hairy roots as described in the previous protocol.



- · Screening for Edited Hairy Root Lines:
  - Isolate genomic DNA from the independent hairy root lines.
  - Use PCR to amplify the target region of the gene.
  - Sequence the PCR products to identify mutations (insertions, deletions) that indicate successful gene editing.
- Phenotypic and Metabolic Analysis:
  - Culture the confirmed gene-edited hairy root lines.
  - Analyze the production of shikonin and its derivatives using HPLC to determine the effect of the gene knockout on the biosynthetic pathway.[13]

### Conclusion

This technical guide has provided a detailed overview of the natural sources and biosynthesis of shikonin compounds. The presented quantitative data highlights the variability of these valuable metabolites in nature. The detailed experimental protocols offer a practical resource for researchers aiming to extract, quantify, and study shikonin and its derivatives. The visualization of the biosynthetic pathway and experimental workflows serves to clarify these complex processes. A deeper understanding of the biosynthesis and regulation of shikonin production will be crucial for the development of metabolic engineering strategies to enhance the yield of these pharmacologically important compounds, and for the discovery of novel derivatives with improved therapeutic properties. Further research into the yet uncharacterized steps of the biosynthetic pathway and the regulatory networks controlling it will undoubtedly open new avenues for the sustainable production and application of shikonins.

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